N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 536701-84-5
VCID: VC6364758
InChI: InChI=1S/C17H15FN2OS/c1-11-17(14-4-2-3-5-15(14)19-11)22-10-16(21)20-13-8-6-12(18)7-9-13/h2-9,19H,10H2,1H3,(H,20,21)
SMILES: CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)F
Molecular Formula: C17H15FN2OS
Molecular Weight: 314.38

N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

CAS No.: 536701-84-5

Cat. No.: VC6364758

Molecular Formula: C17H15FN2OS

Molecular Weight: 314.38

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide - 536701-84-5

Specification

CAS No. 536701-84-5
Molecular Formula C17H15FN2OS
Molecular Weight 314.38
IUPAC Name N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C17H15FN2OS/c1-11-17(14-4-2-3-5-15(14)19-11)22-10-16(21)20-13-8-6-12(18)7-9-13/h2-9,19H,10H2,1H3,(H,20,21)
Standard InChI Key BXHQMZSNWSWJGJ-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)F

Introduction

N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorophenyl group, an indole moiety, and a sulfanyl-acetamide linkage. It has gained attention in medicinal chemistry due to its potential pharmacological properties.

Synthesis

The synthesis of N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves:

  • Starting Materials: A fluorinated aniline derivative (e.g., 4-fluoroaniline), 2-methylindole, and chloroacetyl chloride.

  • Reaction Steps:

    • Chloroacetylation of the indole derivative to form a chloroacetyl intermediate.

    • Nucleophilic substitution with the thiol group of the indole derivative.

    • Final coupling with 4-fluoroaniline to yield the target compound.

The reaction is conducted under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to ensure high yield and purity.

Pharmacological Interest

Preliminary studies suggest that compounds with similar structures exhibit:

  • Anticancer Properties: Indole derivatives are known for their cytotoxic effects against tumor cells.

  • Antimicrobial Activity: The sulfanyl-acetamide linkage may enhance antibacterial or antifungal efficacy.

Drug Design

The compound's fluorine atom contributes to favorable pharmacokinetics by improving metabolic stability and membrane permeability.

Analytical Data

Analytical MethodObservations
NMR SpectroscopyDistinct chemical shifts for aromatic protons and functional groups observed.
Mass Spectrometry (MS)Molecular ion peak corresponding to 314 g/mol confirms molecular weight.
Infrared (IR) SpectroscopyCharacteristic peaks for amide (C=O stretch ~1650 cm⁻¹) and thiol groups (~2500 cm⁻¹).

These analytical techniques confirm the structural integrity and purity of the compound.

Biological Evaluation

Although specific data for this compound is limited, related analogs have been evaluated for:

  • Cytotoxicity Assays: Demonstrating selective inhibition of cancer cell lines.

  • Enzyme Inhibition Studies: Targeting kinases or proteases in disease pathways.

Further in vitro and in vivo studies are necessary to establish its therapeutic potential.

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